molecular formula C5H11NO2S<br>C5H11NO2S<br>CH3S(CH2)2CH(NH2)COOH B7763240 DL-Methionine CAS No. 26062-47-5

DL-Methionine

Cat. No.: B7763240
CAS No.: 26062-47-5
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-UHFFFAOYSA-N
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Description

DL-Methionine, with the molecular formula C5H11O2NS, is an essential amino acid involved in protein synthesis. It is a racemic mixture of two stereoisomers, D-Methionine and L-Methionine. This compound is crucial for various biological functions, including the synthesis of proteins and other important molecules in the body .

Mechanism of Action

Target of Action

DL-Methionine, an essential amino acid, primarily targets various cellular processes, including protein synthesis, DNA methylation, and normal tissue growth and repair . It also interacts with the NF-E2-related factor 2 (Nrf2) and nuclear factor kappa-B (NF-κB) pathways, influencing antioxidant and anti-inflammatory responses .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. It is involved in the formation of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . It also upregulates the Nrf2-mediated antioxidant factors and enzyme activities and NF-κB-mediated anti-inflammatory factors while downregulating pro-inflammatory factors, thereby exerting anti-inflammatory effects .

Biochemical Pathways

This compound is a key player in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is involved in the synthesis and recycling of methionine and its derivative, SAM . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine . Furthermore, methionine is involved in the formation of other non-essential amino acids such as cysteine and taurine .

Pharmacokinetics

It is known that methionine is an essential amino acid that cannot be synthesized by the body and must be obtained from the diet or supplements . Once ingested, it is utilized for various metabolic processes, including protein synthesis and the formation of SAM, L-homocysteine, L-cysteine, taurine, and sulfate .

Result of Action

The action of this compound results in several molecular and cellular effects. It plays a critical role in protein synthesis, serving as the initiator amino acid during translation . It also contributes to DNA methylation, histone modification, and the methylation of proteins and lipids, playing essential roles in regulating gene expression, chromatin structure, and cellular signaling pathways . Furthermore, it has been found to improve the intestinal antioxidant capacity and exert anti-inflammatory effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in animal nutrition, the use of this compound in poultry diets is considered essential for optimizing growth and performance . The proportion of L-Met to DL-Met in the diet can influence methionine transmethylation, trans-sulfuration, and regeneration, as well as cell barrier function . Moreover, the production of this compound is concentrated at three international hubs (Americas, Europe, and Asia) to maximize economies of scale and utilize robust processes .

Biochemical Analysis

Biochemical Properties

DL-Methionine possesses versatile features based on its chemical modification, cell metabolism, and metabolic derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor for transmethylation and transsulfuration . In proteins, L-methionine is the biologically active form .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to improve the intestinal antioxidant capacity by upregulating the NF-E2-related factor 2-mediated antioxidant factors and enzyme activities .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It participates in the methylation of nuclear material, a fundamental epigenomic regulatory process . It also plays a role in the synthesis of cysteine, thus decreasing the dietary cysteine requirement .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on Micropterus salmoides, this compound supplementation was found to alleviate the adverse effect of fishmeal reduction on growth performance and intestinal health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in medium-growing, yellow-feathered broilers, dietary supplementation with this compound significantly improved body weight gain and feed conversion ratio . High intakes of methionine may lead to various side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a significant role in one-carbon metabolism, which includes the folate cycle, transsulfuration pathway, and methionine metabolism cycle . It also provides sulfur for cysteine synthesis in organisms incapable of fixing inorganic sulfur .

Subcellular Localization

It is known that methionine metabolism occurs in the cytosol

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Methionine is typically synthesized through chemical processes involving acrolein, methanethiol, and hydrogen cyanide. The process begins with the reaction of acrolein with methanethiol to form 3-methylthiopropionaldehyde. This intermediate then reacts with hydrogen cyanide and ammonia to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified organisms (GMOs) to enhance yield. Fermentation processes using Escherichia coli have been developed to produce high concentrations of this compound. Additionally, chemical synthesis methods using petroleum-derived feedstocks like propene are also employed .

Chemical Reactions Analysis

Types of Reactions: DL-Methionine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Methionine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-Methionine: The L-isomer of methionine, which is biologically active and used in protein synthesis.

    Methionine Hydroxy Analog: A derivative used as a dietary supplement in animal feed.

Comparison: DL-Methionine is unique in that it is a racemic mixture, providing both D- and L-isomers. This allows it to be used in a broader range of applications compared to L-Methionine alone. The hydroxy analog of methionine, while similar in function, differs in its chemical structure and absorption properties .

Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
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InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N
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Canonical SMILES

CSCCC(C(=O)O)N
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Molecular Formula

Record name DL-METHIONINE
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DSSTOX Substance ID

DTXSID9020821
Record name DL-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma
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Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
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Solubility

32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol)
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Density

Relative density (water = 1): 1.3
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3
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Melting Point

281 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary role of DL-Methionine in biological systems?

A1: this compound is a precursor to L-cysteine, which is a substrate for the synthesis of glutathione, a crucial antioxidant. [, ] Methionine plays a critical role in protein synthesis and is involved in various metabolic pathways. [, , , ]

Q2: How does this compound contribute to antioxidant defense?

A2: this compound serves as a precursor for L-cysteine, a key component of glutathione. Glutathione acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. [, ]

Q3: What are the implications of this compound supplementation on growth performance?

A3: Studies on broiler chickens have demonstrated that this compound supplementation can enhance growth performance, potentially due to its role in protein synthesis and as a precursor for other essential compounds. [, , , , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C5H11NO2S, and its molecular weight is 149.21 g/mol. [Not explicitly mentioned in provided abstracts, but general knowledge]

Q5: Is there spectroscopic data available for this compound?

A5: While the provided abstracts do not delve into specific spectroscopic data, near-infrared (NIR) spectroscopy has been explored as a rapid detection method for this compound. []

Q6: How does this compound perform under different pH conditions?

A6: Research suggests that this compound's photoprotective effects on ascorbic acid solutions are influenced by the pH of the medium and buffer species. [] Further research is needed to fully characterize its stability across various pH levels.

Q7: Are there any known catalytic properties of this compound?

A7: The provided research does not focus on the catalytic properties of this compound. The focus is primarily on its biological effects and applications.

Q8: Has computational chemistry been employed in this compound research?

A8: While the provided abstracts do not specify the use of computational models, they highlight the need for further research to understand the interactions and mechanisms of this compound. [, , ] Computational methods could be valuable tools in future studies.

Q9: How do structural modifications of this compound impact its biological activity?

A9: Research indicates that the D- and L-isomers of methionine exhibit similar biological activity in supplementing isolated soy protein in lambs. [] Further investigation is required to comprehensively understand the impact of various structural modifications on this compound's activity.

Q10: What are the strategies for enhancing the stability and bioavailability of this compound?

A10: The use of rumen-protected this compound has been investigated as a means to enhance its stability and bioavailability in ruminant animals. [, ] This approach aims to protect this compound from degradation in the rumen, allowing for greater absorption and utilization in the lower digestive tract.

Q11: Is there information available regarding SHE regulations concerning this compound?

A11: While the provided research does not explicitly discuss SHE regulations, it underscores the importance of responsible practices in handling and utilizing this compound, particularly in animal feed and agricultural applications. [, , , ]

Q12: What in vivo studies have been conducted on this compound?

A12: Numerous animal studies have investigated the effects of this compound supplementation. For instance, in broiler chickens, this compound supplementation has been shown to influence growth performance, carcass characteristics, and blood parameters. [, , , , , , , , , , ] In sheep, this compound supplementation has been studied in the context of wool growth and sulfur metabolism. [, ] Research on goats has explored the use of rumen-protected this compound to mitigate the adverse effects of lead toxicity. []

Q13: Is there evidence of resistance development to this compound?

A13: The provided research does not focus on resistance mechanisms related to this compound, as it is an essential amino acid.

Q14: What are the potential adverse effects of excessive this compound intake?

A14: Studies on calves revealed that excessive this compound administration could lead to reduced feed intake, depressed nitrogen retention, and weight loss, indicating potential toxicity at high doses. []

Q15: Are there specific drug delivery strategies being explored for this compound?

A15: Rumen-protected this compound is a strategy employed to improve its delivery and absorption in ruminant animals. [] By protecting this compound from degradation in the rumen, this approach aims to enhance its bioavailability and efficacy.

Q16: Are there viable alternatives to this compound in animal feed?

A16: Researchers are exploring herbal methionine as a potential alternative to synthetic this compound in broiler chicken diets. [, , ] Studies suggest that herbal methionine may offer comparable effects on growth performance and other parameters, potentially providing a more sustainable and cost-effective option.

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